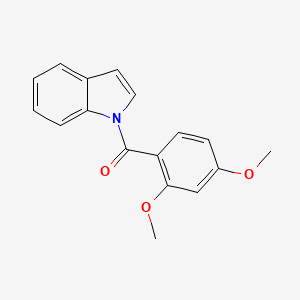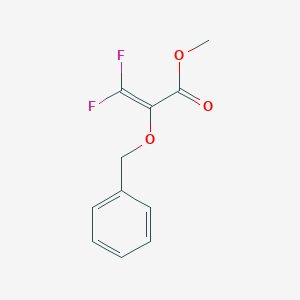
3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with diethyl groups and linked to two tetrazine rings, which are further substituted with phenyl groups. The presence of tetrazine rings makes this compound particularly interesting due to their ability to participate in bioorthogonal reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with diethyl groups. The tetrazine rings are synthesized separately and then coupled to the fluorene core under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and high-throughput screening can also play a role in industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The tetrazine rings can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .
Scientific Research Applications
3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of 3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) involves its ability to participate in bioorthogonal reactions. These reactions occur without interfering with natural biological processes, making the compound useful for labeling and tracking biomolecules. The tetrazine rings can react with strained alkenes or alkynes through inverse electron-demand Diels-Alder reactions, forming stable adducts .
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Similar fluorene core but different substituents.
4,4’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound with different functional groups.
Uniqueness
The uniqueness of 3,3’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) lies in its tetrazine rings, which provide distinct reactivity and applications in bioorthogonal chemistry. This sets it apart from other fluorene-based compounds that may not have the same versatility in biological and chemical applications .
Properties
CAS No. |
634589-38-1 |
|---|---|
Molecular Formula |
C33H26N8 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3-[9,9-diethyl-7-(6-phenyl-1,2,4,5-tetrazin-3-yl)fluoren-2-yl]-6-phenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C33H26N8/c1-3-33(4-2)27-19-23(31-38-34-29(35-39-31)21-11-7-5-8-12-21)15-17-25(27)26-18-16-24(20-28(26)33)32-40-36-30(37-41-32)22-13-9-6-10-14-22/h5-20H,3-4H2,1-2H3 |
InChI Key |
LBNJJEYFAMLOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=NN=C(N=N3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=NN=C(N=N6)C7=CC=CC=C7)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


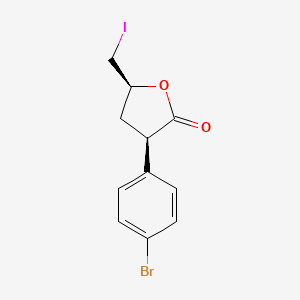

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
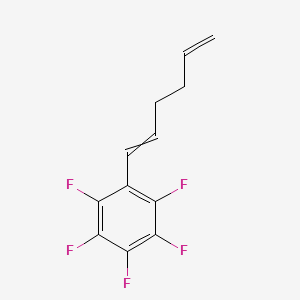
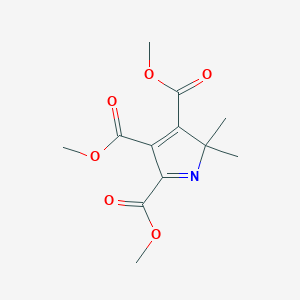

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
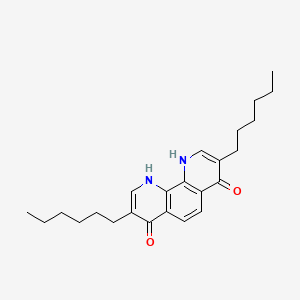
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
